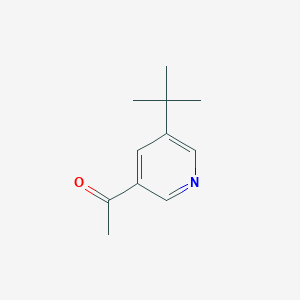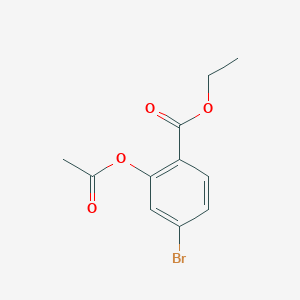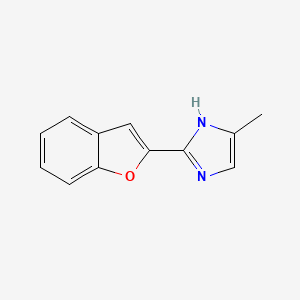
Ethyl 2-bromoquinoline-7-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-bromoquinoline-7-carboxylate is a chemical compound belonging to the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry. This compound is characterized by the presence of a bromine atom at the second position and an ethyl ester group at the seventh position of the quinoline ring. The molecular formula of this compound is C12H10BrNO2, and it has a molecular weight of 280.12 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-bromoquinoline-7-carboxylate typically involves the bromination of quinoline derivatives followed by esterification. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with ethyl acetoacetate in the presence of a brominating agent such as N-bromosuccinimide (NBS) . The reaction is usually carried out under reflux conditions in an organic solvent like ethanol or acetonitrile.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or copper may be used to facilitate the bromination and esterification reactions. The use of microwave irradiation and ultrasonic waves has also been explored to reduce reaction times and improve product purity .
化学反応の分析
Types of Reactions
Ethyl 2-bromoquinoline-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The quinoline ring can be oxidized to form quinoline N-oxides.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane (DCM).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Substitution: Formation of 2-aminquinoline-7-carboxylate or 2-thioquinoline-7-carboxylate.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of ethyl 2-bromoquinoline-7-methanol.
科学的研究の応用
Ethyl 2-bromoquinoline-7-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and agrochemicals
作用機序
The mechanism of action of Ethyl 2-bromoquinoline-7-carboxylate involves its interaction with various molecular targets and pathways:
Molecular Targets: It can bind to DNA and RNA, interfering with their replication and transcription processes.
Pathways Involved: It may inhibit key enzymes involved in cell division and proliferation, leading to its potential anticancer effects.
類似化合物との比較
Ethyl 2-bromoquinoline-7-carboxylate can be compared with other quinoline derivatives such as:
Ethyl 2-chloroquinoline-7-carboxylate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
Ethyl 2-iodoquinoline-7-carboxylate: Contains an iodine atom, which may enhance its antimicrobial properties.
Ethyl 2-fluoroquinoline-7-carboxylate: Fluorine substitution can significantly alter its pharmacokinetic properties.
特性
分子式 |
C12H10BrNO2 |
|---|---|
分子量 |
280.12 g/mol |
IUPAC名 |
ethyl 2-bromoquinoline-7-carboxylate |
InChI |
InChI=1S/C12H10BrNO2/c1-2-16-12(15)9-4-3-8-5-6-11(13)14-10(8)7-9/h3-7H,2H2,1H3 |
InChIキー |
YLMDHWSALRJBAX-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC2=C(C=C1)C=CC(=N2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 2-oxaspiro[3.3]heptane-6-carboxylate](/img/structure/B13672052.png)





![4-Bromo-2-[2-[(tert-butyldimethylsilyl)oxy]ethyl]thiazole](/img/structure/B13672075.png)

![Thieno[2,3-d]pyrimidin-6-ylmethanamine](/img/structure/B13672092.png)

![Methyl 2-methylbenzo[d]thiazole-4-carboxylate](/img/structure/B13672105.png)

